molecular formula C6H8N2O B1280949 O-(pyridin-2-ylmethyl)hydroxylamine CAS No. 37756-48-2

O-(pyridin-2-ylmethyl)hydroxylamine

Cat. No. B1280949
CAS RN: 37756-48-2
M. Wt: 124.14 g/mol
InChI Key: PMPPBLLDPIXDRE-UHFFFAOYSA-N
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Description

O-(pyridin-2-ylmethyl)hydroxylamine is a compound that is part of a broader class of hydroxylamine derivatives, which have been extensively studied due to their utility in various chemical reactions and potential applications in organic synthesis. These compounds are characterized by the presence of a hydroxylamine group (-NHOH) attached to a pyridine ring, a structure that can participate in a variety of chemical transformations .

Synthesis Analysis

The synthesis of hydroxylamine derivatives, including those related to O-(pyridin-2-ylmethyl)hydroxylamine, often involves the reaction of substituted pyridines with hydroxylamine or its derivatives. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is achieved through a two-step process starting from commercially available materials, demonstrating the synthetic accessibility of such compounds . Similarly, O-perhalopyridin-4-yl hydroxylamines are prepared via a single synthetic step from inexpensive starting materials, highlighting the efficiency and versatility of these methods . These synthetic approaches underscore the potential for generating a variety of hydroxylamine derivatives, including O-(pyridin-2-ylmethyl)hydroxylamine, for use in further chemical studies and applications.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. For example, the crystal structures of oxime-substituted pyridines show that the oxime O-H moiety and the pyridine nitrogen atom are involved in a dominant hydrogen bond, forming infinite chains that are further crosslinked into 2D or 3D assemblies . This hydrogen bonding pattern is significant as it can influence the reactivity and the outcome of reactions involving these compounds.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a wide range of chemical reactions. They can act as aminating agents, as seen with the use of O-(2,4-dinitrophenyl)hydroxylamine in the synthesis of N-benzoyliminopyridinium ylides . They are also precursors to amidyl radicals, which are useful in the direct amination of heterocycles under photocatalytic conditions . Additionally, these compounds can undergo Beckmann rearrangement and cyclization reactions, leading to the formation of various heterocyclic structures . The versatility of these reactions demonstrates the significant role that hydroxylamine derivatives play in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. The presence of the hydroxylamine group imparts certain characteristics, such as the ability to form hydrogen bonds, which can affect their solubility, boiling point, and stability. The solid-state structures of these compounds, as revealed by crystallography, provide insights into their intermolecular interactions, which are essential for understanding their behavior in different environments and their potential applications in crystal engineering . Furthermore, the excited-state intramolecular proton transfer properties of these compounds, as studied in 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one, indicate that they can exhibit unique photophysical behaviors, which may be exploited in the development of new materials or sensors .

Scientific Research Applications

Synthesis and Chemical Applications

  • O-(pyridin-2-ylmethyl)hydroxylamine and related compounds are used in the synthesis of polysubstituted N-benzoyliminopyridinium ylides, showcasing its utility in creating complex organic structures (Legault & Charette, 2003).
  • These compounds are pivotal in the reduction of oximes, O-acyloximes, and O-alkyl-oximes to their corresponding hydroxylamine derivatives. This is significant as it enables the direct synthesis of unstable O-acyl-hydroxylamines for the first time from corresponding O-acyl-oximes (Kawase & Kikugawa, 1979).

Biological and Medicinal Applications

  • O-(pyridin-2-ylmethyl)hydroxylamine derivatives have been identified as potent antibacterial agents against Gram-positive bacteria, including antibiotic-resistant strains. This discovery is significant in the context of increasing antibiotic resistance (Wencewicz et al., 2011).
  • In enzymology, these compounds play a role in understanding the metabolism of hydroxylamines in hepatic microsomes, contributing to our knowledge of liver enzyme function and drug metabolism (Kadlubar et al., 1973).

Molecular Biology and Biochemistry

  • The interaction of tobacco mosaic virus RNA with hydroxylamine has been studied, which has implications in understanding the molecular biology of RNA viruses and potentially in the development of antiviral strategies (Schuster, 1961).

Metal Ion Chemistry

  • These compounds are used in the synthesis of iron(III) complexes that serve as functional models for intradiol-cleaving catechol dioxygenases. This research contributes to our understanding of the role of metal ions in biological oxidation reactions (Sundaravel et al., 2011).
  • Additionally, they are involved in the study of rare-earth metal complexes, providing insight into coordination chemistry and potential applications in catalysis and materials science (Hellmann et al., 2009).

Environmental and Analytical Applications

  • In the field of environmental chemistry, these compounds assist in the development of fluorescent chemosensors for metal ions like Zn(2+), contributing to the detection and monitoring of environmental pollutants (Li et al., 2014).

Polymer Chemistry

  • They are also used in polymer chemistry, specifically in the polymerization of isoprene, improving the control over the polymerization process. This has applications in the synthesis of specialized polymers with specific properties (Harrisson et al., 2012).

Future Directions

“O-(pyridin-2-ylmethyl)hydroxylamine” and similar compounds have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . They showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . This suggests potential future directions for research into their implications in various fields .

properties

IUPAC Name

O-(pyridin-2-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPPBLLDPIXDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480745
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(pyridin-2-ylmethyl)hydroxylamine

CAS RN

37756-48-2
Record name O-(pyridin-2-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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